B-Raf inhibitor 1 dihydrochloride is a selective inhibitor of B-Raf kinase, an important component in the RAS-RAF-MEK-ERK signaling pathway that regulates cell growth and survival. This compound has gained attention due to its potential therapeutic applications in treating various cancers, particularly those harboring mutations in the B-Raf gene, such as the V600E mutation. The compound exhibits an inhibitory potency with IC50 values of 0.31 μM and 0.72 μM for cell proliferation in A375 and HCT116 cell lines, respectively .
B-Raf inhibitor 1 dihydrochloride is classified as a type IIA kinase inhibitor, specifically targeting the DFG-out ATP-binding site of B-Raf kinase. It is capable of inhibiting both mutant and wild-type forms of B-Raf, making it a versatile candidate for cancer therapy . The compound's molecular formula is C26H21Cl2N8, and it has a molecular weight of approximately 551.86 g/mol .
The synthesis of B-Raf inhibitor 1 dihydrochloride involves several chemical reactions that typically include the formation of key intermediates followed by purification steps. While specific synthetic routes for this compound are not extensively detailed in the literature, similar compounds often utilize methods such as:
The final steps usually involve crystallization or chromatography to isolate the pure dihydrochloride salt form of the compound .
The molecular structure of B-Raf inhibitor 1 dihydrochloride features a complex arrangement that includes multiple aromatic rings and nitrogen-containing heterocycles. The structural data indicate that the compound contains:
The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for this compound may not be publicly available .
B-Raf inhibitor 1 dihydrochloride participates in various chemical reactions primarily involving its interaction with B-Raf kinase. These reactions can be summarized as follows:
These interactions highlight the dual nature of B-Raf inhibitors in modulating cellular signaling pathways.
The mechanism of action for B-Raf inhibitor 1 dihydrochloride involves:
This complex interplay underscores the importance of understanding context-specific effects when utilizing B-Raf inhibitors therapeutically.
B-Raf inhibitor 1 dihydrochloride possesses several notable physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies for therapeutic applications .
B-Raf inhibitor 1 dihydrochloride has significant potential in scientific research and clinical settings:
B-Raf inhibitor 1 dihydrochloride (CAS 1191385-19-9) is a small-molecule kinase inhibitor with the systematic name N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)-2-pyridinyl]-1,5-isoquinolinediamine, dihydrochloride. Its molecular formula is C₂₆H₂₁Cl₃N₈, corresponding to a molecular weight of 551.86 g/mol [1] [5] [6]. The structure features a tripartite pharmacophore:
Crystallographic analysis reveals binding to the DFG-out conformation of B-Raf, where the inhibitor stabilizes the inactive kinase state by occupying the allosteric pocket vacated by Phe595 displacement. This binding mode allows the purine nitrogen atoms to form dual hydrogen bonds with Cys532 in the hinge region, analogous to ATP’s adenine interactions but with higher affinity [1] [10]. The dihydrochloride salt enhances crystallinity and bioavailability, as confirmed by consistent NMR and HPLC data (>99% purity) [6].
Table 1: Atomic Composition of B-Raf Inhibitor 1 Dihydrochloride
Element | Count | Role in Pharmacophore |
---|---|---|
Carbon (C) | 26 | Scaffold backbone |
Hydrogen (H) | 21 | Solubility modulation |
Chlorine (Cl) | 3 | Halogen bonding (2Cl as counterions) |
Nitrogen (N) | 8 | H-bond acceptors/donors |
Solubility behavior is critical for in vitro and in vivo applications:
Notably, DMSO solutions exhibit hygroscopicity, necessitating desiccated storage to maintain stability. The compound’s logP (predicted >3) explains its preferential partitioning into organic phases, requiring surfactants like CMC-Na (≥5 mg/mL) for in vivo suspensions [2] [5].
Table 2: Solubility Profile Across Solvents
Solvent System | Solubility (mg/mL) | Application Context |
---|---|---|
DMSO (anhydrous) | 100 | In vitro stock solutions |
Water | Insoluble | Not for direct aqueous use |
Ethanol | Insoluble | Limited utility |
DMF | 1 | Alternative solvent |
DMSO:PBS (1:2) | 0.3 | Cell culture dilution |
0.5% CMC-Na | ≥5 | In vivo suspensions |
Stability assessments reveal:
Differential scanning calorimetry (DSC) studies indicate a melting point of 248–252°C, with thermal decomposition above 300°C. The compound maintains integrity for ≥1 month at room temperature during shipping, supporting standard distribution protocols [2] [6].
Table 3: Stability Parameters
Condition | Stability Outcome | Recommendations |
---|---|---|
-20°C (powder) | >3 years stable | Long-term storage |
25°C (powder) | 1 month stable | Shipping acceptable |
DMSO, -20°C | 1 year stable | Aliquot to avoid freeze-thaw |
pH 7.4 buffer | >24 hours stable | Suitable for assays |
Simulated gastric fluid | <1 hour half-life | Enteric protection required |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9